3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide
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Overview
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro, trifluoromethyl, and nitro group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzotrifluoride with m-salicylic acid in the presence of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.
Etherification: The intermediate product undergoes etherification to form the desired compound.
Acidification: The final step involves acidification of the etherate to obtain this compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and droplet-based microreactors has been explored to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Nitration: Mixed acids (HNO3/H2SO4) are commonly used for nitration reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, plastics, and herbicides.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants, ultraviolet absorbers, and antioxidants.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Shares a similar structure but lacks the nitro and ethyl groups.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenoxy]carbonyl}amino]phenoxy}-N-methylpyridine-2-carboxamide: Another compound with a similar phenoxy and trifluoromethyl group but different functional groups.
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide is unique due to its combination of chloro, trifluoromethyl, nitro, and ethyl groups, which impart specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
91024-92-9 |
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Molecular Formula |
C16H12ClF3N2O4 |
Molecular Weight |
388.72 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H12ClF3N2O4/c1-2-21-15(23)9-3-5-12(22(24)25)14(7-9)26-13-6-4-10(8-11(13)17)16(18,19)20/h3-8H,2H2,1H3,(H,21,23) |
InChI Key |
MWJSUHLDJRMGJE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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